

Application Notes and Protocols: Serum 24,25-Dihydroxyvitamin D Reference Intervals

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Compound of Interest

Compound Name: 24, 25-Dihydroxy VD2

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Introduction

24,25-dihydroxyvitamin D [24,25(OH)₂D] is a significant catabolite of 25-hydroxyvitamin D (25(OH)D), the primary circulating form of vitamin D. The formation of 24,25(OH)₂D is catalyzed by the enzyme CYP24A1 (25-hydroxyvitamin D-24-hydroxylase). The serum concentration of 24,25(OH)₂D and its ratio to 25(OH)D are emerging as important biomarkers for assessing vitamin D status and metabolism. This ratio can be particularly informative for identifying individuals with inactivating mutations in the CYP24A1 gene, which can lead to conditions like idiopathic infantile hypercalcemia.^[1] This document provides a summary of reference intervals for serum 24,25(OH)₂D, a detailed protocol for its measurement using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a visualization of the vitamin D metabolic pathway.

Data Presentation: Reference Intervals for Serum 24,25-Dihydroxyvitamin D

The following tables summarize the available reference intervals and concentrations for serum 24,25(OH)₂D and the 25(OH)D:24,25(OH)₂D ratio in various populations. It is important to note that reference intervals can vary based on the analytical method used, as well as the age, ethnicity, and geographic location of the population studied.

Table 1: Serum 24,25-Dihydroxyvitamin D Reference Intervals in Adults

Population	Analyte	Reference Interval	Method
Healthy UK Adults	24,25(OH) ₂ D	>4.2 nmol/L (diagnostic cut-off for vitamin D sufficiency)	LC-MS/MS
Healthy UK Adults	25(OH)D:24,25(OH) ₂ D Ratio	7 - 23	LC-MS/MS

Data sourced from Tang et al. (2017).[\[1\]](#)

Table 2: Serum 24,25-Dihydroxyvitamin D Concentrations in Pediatric Populations

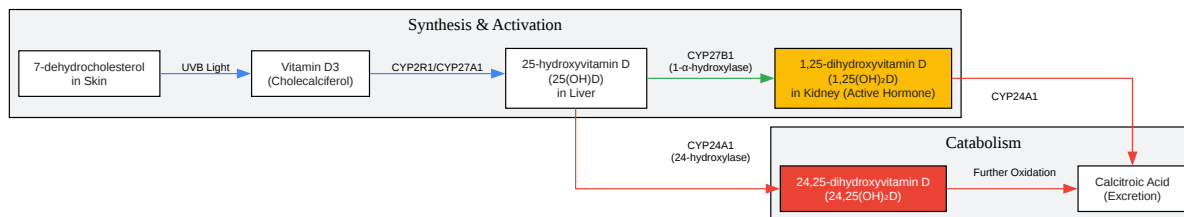
Population	Age Group	Mean ± SD Concentration of 24,25(OH) ₂ D	Method
Healthy Neonates	Newborn	1.8 ± 0.6 ng/mL	Radioassay
Healthy Children and Adolescents	Children & Adolescents	3.3 ± 1.3 ng/mL	Radioassay

Data sourced from Weisman et al. (1977).[\[2\]](#) Note: These values are from an older study using a radioassay method, and caution should be exercised when comparing with modern LC-MS/MS data.

Signaling Pathways and Experimental Workflows

Vitamin D Metabolic Pathway

The following diagram illustrates the key steps in the metabolic pathway of Vitamin D, highlighting the role of CYP24A1 in the catabolism of 25(OH)D to 24,25(OH)₂D.

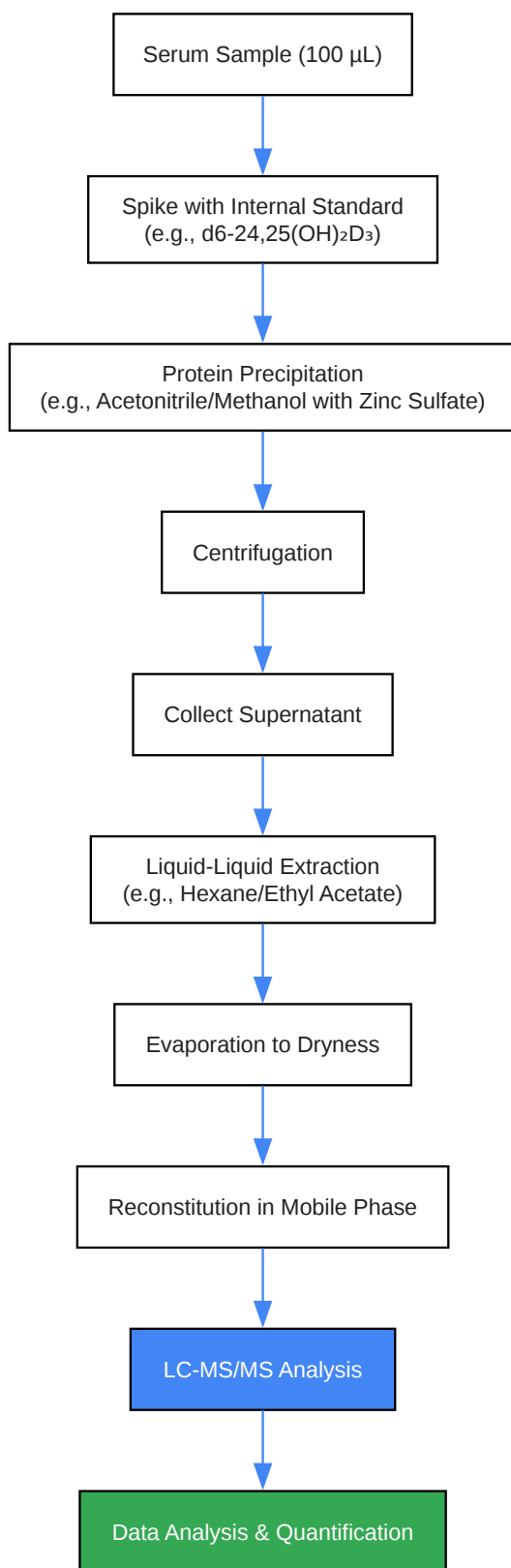


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Caption: Vitamin D metabolic pathway highlighting the synthesis of the active hormone and its catabolism.

Experimental Workflow for Serum 24,25-Dihydroxyvitamin D Analysis

The diagram below outlines a typical workflow for the quantification of 24,25(OH)₂D in serum samples using LC-MS/MS.



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Caption: A generalized workflow for the analysis of serum 24,25(OH)₂D by LC-MS/MS.

Experimental Protocols

Measurement of Serum 24,25-Dihydroxyvitamin D by LC-MS/MS

This protocol describes a general method for the simultaneous quantification of 24,25(OH)₂D and other vitamin D metabolites in human serum. This method is intended for research use only.

1. Materials and Reagents

- Calibrators and Internal Standards:
 - Certified reference standards for 24,25(OH)₂D₃, 25(OH)D₃, and other metabolites of interest.
 - Stable isotope-labeled internal standard (e.g., d₆-24,25(OH)₂D₃).
- Solvents and Chemicals:
 - LC-MS grade methanol, acetonitrile, hexane, ethyl acetate, and water.
 - Formic acid or acetic acid (LC-MS grade).
 - Zinc sulfate.
 - Human serum (for matrix-matched calibrators and quality controls).

2. Sample Preparation

- Aliquoting: Thaw serum samples and calibrators on ice. Vortex briefly and aliquot 100 µL into microcentrifuge tubes.
- Internal Standard Spiking: Add a known concentration of the internal standard solution (e.g., d₆-24,25(OH)₂D₃ in methanol) to each sample, calibrator, and quality control tube. Vortex briefly.

- **Protein Precipitation:** Add 300 μL of a precipitation solution (e.g., acetonitrile or methanol containing 1% formic acid and zinc sulfate) to each tube. Vortex vigorously for 1 minute to ensure complete protein precipitation.
- **Centrifugation:** Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
- **Supernatant Transfer:** Carefully transfer the supernatant to a new set of tubes, being cautious not to disturb the protein pellet.
- **Liquid-Liquid Extraction (LLE):**
 - Add 600 μL of an organic extraction solvent (e.g., a 9:1 mixture of hexane and ethyl acetate) to each supernatant.
 - Vortex for 2 minutes to ensure thorough mixing.
 - Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
- **Evaporation:** Carefully transfer the upper organic layer to a clean set of tubes. Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 30-40°C.
- **Reconstitution:** Reconstitute the dried extract in 100 μL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex briefly and transfer to autosampler vials for LC-MS/MS analysis.

3. LC-MS/MS Analysis

- **Liquid Chromatography (LC):**
 - **Column:** A C18 or similar reversed-phase column suitable for steroid analysis (e.g., 2.1 x 100 mm, 1.8 μm particle size).
 - **Mobile Phase A:** Water with 0.1% formic acid.
 - **Mobile Phase B:** Methanol or acetonitrile with 0.1% formic acid.

- Gradient: A suitable gradient to separate 24,25(OH)₂D from other vitamin D metabolites and potential interferences.
- Flow Rate: Typically 0.2-0.4 mL/min.
- Injection Volume: 10-20 µL.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized. For example, for 24,25(OH)₂D₃, a potential transition could be m/z 417.3 → 381.3.

4. Data Analysis and Quantification

- Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
- Quantify the concentration of 24,25(OH)₂D in the unknown samples by interpolating their peak area ratios from the calibration curve.
- Calculate the 25(OH)D:24,25(OH)₂D ratio if 25(OH)D was also measured.

Conclusion

The measurement of serum 24,25(OH)₂D is a valuable tool for a more comprehensive assessment of vitamin D metabolism. While reference intervals for adults are becoming more established, further research is needed to define robust, age-specific reference ranges for pediatric populations using standardized LC-MS/MS methodologies. The protocol provided herein offers a framework for the accurate and precise quantification of this important vitamin D metabolite in a research setting.

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References

- 1. Reference intervals for serum 24,25-dihydroxyvitamin D and the ratio with 25-hydroxyvitamin D established using a newly developed LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of 24,25 dihydroxyvitamin D in sera of neonates and children - PubMed [pubmed.ncbi.nlm.nih.gov]
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